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Compound of Interest

2,4-Di(tert-butoxy)pyrimidin-5-
Compound Name: S
ylboronic acid hydrate

Cat. No.: B1363439

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Abstract

This document provides a comprehensive technical overview of 2,4-Di(tert-butoxy)pyrimidin-
5-ylboronic acid hydrate, a key building block in modern organic synthesis and medicinal
chemistry. We will delve into its fundamental physicochemical properties, outline a robust
synthetic protocol, discuss critical stability and storage considerations, and explore its primary
application in palladium-catalyzed cross-coupling reactions. This guide is intended for
researchers, chemists, and drug development professionals who utilize advanced heterocyclic
intermediates to construct complex molecular architectures.

Compound Identification and Physicochemical
Properties

Precise identification is critical for experimental reproducibility. 2,4-Di(tert-butoxy)pyrimidin-5-
ylboronic acid is commercially available in both anhydrous and hydrate forms. It is imperative to
distinguish between their respective CAS Numbers to ensure the procurement of the correct
material for a given application.

o Compound Name: 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate
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e Synonyms: [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid hydrate, 2,4-ditert-

butoxy-5-pyrimidinylboronic acid hydrate[1]
o CAS Number:
o Hydrate: 306935-93-3[1]

o Anhydrous: 109299-79-8[2][3][4][5][6]

The presence of two bulky tert-butoxy groups significantly enhances the compound's solubility

in organic solvents and modulates the electronic properties of the pyrimidine ring, making it a

unique and versatile reagent.[1]

ble 1: Physicochemical

Property Value

Source(s)

C12H23BN20s (Hydrate) /
C12H21BN204 (Anhydrous)

Molecular Formula

[1]3]

286.13 g/mol (Hydrate) /

Molecular Weight [1][6]
268.12 g/mol (Anhydrous)
[2,4-bis[(2-methylpropan-2-

IUPAC Name yloxy]pyrimidin-5-yl]boronic [1]
acid;hydrate

Appearance White to off-white solid/powder  Generic observation

Purity Typically =98%

Density ~1.13 g/cm?3 [3114]

Boiling Point 431.4°C at 760 mmHg [3][4]

Flash Point 214.7°C [31[4]

Refractive Index ~1.498 [31[4]

Synthesis and Purification
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From a retrosynthetic perspective, the most direct and reliable method for preparing this
compound is via a halogen-metal exchange followed by borylation. The typical precursor is 2,4-
Di-(tert-butoxy)-5-bromopyrimidine.[7] This approach offers high regioselectivity and generally
good yields.

Experimental Protocol: Synthesis from 5-
Bromopyrimidine Precursor

This protocol is a representative procedure. Researchers should always perform their own
reaction optimizations.

e Reaction Setup: A multi-neck, round-bottom flask is flame-dried under high vacuum and
subsequently maintained under an inert atmosphere (Argon or Nitrogen). This is critical as
organometallic intermediates are highly sensitive to moisture and oxygen.

e Precursor Addition: Charge the flask with 2,4-Di-(tert-butoxy)-5-bromopyrimidine (1.0 equiv)
and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone
bath.

« Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution,
maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate
is typically rapid. Monitor reaction progress by TLC or LC-MS.

e Borylation: Once lithiation is complete, slowly add triisopropyl borate (1.5 equiv) to the
reaction mixture, again ensuring the temperature remains at -78 °C. This electrophilic
guench traps the pyrimidinyl anion to form the boronate ester intermediate.

e Workup and Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the
reaction by the slow addition of aqueous ammonium chloride or dilute HCI. This hydrolyzes
the boronate ester to the desired boronic acid.

o Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl
acetate. The combined organic layers are then washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure.

 Isolation: The crude product is typically purified by column chromatography on silica gel or
recrystallization to yield the final product as a white solid.
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Fig 1. General synthetic workflow for the preparation of the title compound.

Stability and Storage

Boronic acids as a class of compounds are susceptible to several degradation pathways, and
understanding these is crucial for maintaining reagent integrity.[8]

o Dehydration/Boroxine Formation: The most common degradation pathway involves
intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This
process is often reversible upon exposure to water, which is why the hydrate form can exhibit
enhanced stability.[8]

o Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid
moiety with a hydrogen atom. This can be promoted by acidic or basic conditions, elevated
temperatures, or the presence of certain metals.[3]

o Oxidation: The boronic acid group can be susceptible to oxidation.[8]

Recommended Storage Conditions

To mitigate degradation and ensure a long shelf-life, the following storage protocols are
strongly recommended:
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Form Temperature Duration Conditions

Store in a tightly

sealed container in a
Solid Powder -20°C Long-term (years) dry, well-ventilated

area. Protect from

light and moisture.[8]

Suitable for routine
use, but -20°C is
preferred for long-term
stability.[8]

Solid Powder 2-8°C Short-term (weeks)

Prepare solutions
fresh whenever
possible. If storage is
In Solution -20°C Short-term (days) necessary, use
anhydrous solvents
and store under an

inert atmosphere.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is as a
nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-
catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds in
modern organic chemistry.[11] The pyrimidine moiety is an important scaffold in many
biologically active compounds, making this reagent a valuable tool for introducing this
heterocycle into drug candidates and other complex molecules.[1][10][12]

Mechanism and Advantages

The 5-position of the pyrimidine ring is generally electronically favorable for the crucial
transmetalation step in the Suzuki catalytic cycle.[10] The bulky tert-butoxy groups provide
good solubility and can sterically direct reactions, while the boronic acid provides a stable, non-
toxic source of the pyrimidinyl nucleophile.
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Fig 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Microwave-Assisted Suzuki-
Miyaura Coupling
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Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12]
[13]

» Reagents: To a microwave vial, add the aryl/heteroaryl halide (1.0 equiv), 2,4-Di(tert-
butoxy)pyrimidin-5-ylboronic acid hydrate (1.2-1.5 equiv), a palladium catalyst (e.qg.,
Pd(PPhs)4, 0.5-5 mol%), and a base (e.g., K2COs or KzsPOa, 2-3 equiv).[10][13]

e Solvent: Add a suitable degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF).
[10]

» Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the
optimized temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[12][13]

o Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate
organic solvent. The organic phase is then washed, dried, and concentrated.

 Purification: The crude product is purified via flash chromatography to yield the desired
coupled product.

Relevance in Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure” in medicinal chemistry, appearing in
numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.
[12][13] Boronic acids themselves have also emerged as important pharmacophores, most
notably in proteasome inhibitors like Bortezomib.[1][14]

This reagent combines both features, serving as an invaluable tool for:

» Lead Generation: Rapidly generating libraries of novel pyrimidine-containing compounds for
high-throughput screening.[9]

o Structure-Activity Relationship (SAR) Studies: Systematically modifying molecular scaffolds
to optimize potency, selectivity, and pharmacokinetic properties.

» Fragment-Based Drug Discovery: Introducing a complex, functionalized heterocyclic
fragment onto a lead molecule.
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The ability to participate in stable complex formation makes it a valuable asset in drug design
and development.[1]

Conclusion

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a high-value, versatile chemical
reagent with a well-defined role in modern synthetic chemistry. Its favorable physicochemical
properties, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling
reactions make it an essential building block for researchers in drug discovery, materials
science, and organic synthesis.[1] Proper handling and storage are paramount to preserving its
reactivity and ensuring the generation of reliable and reproducible scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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